
7-Nitro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
7-Nitro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one typically involves the nitration of 2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one. One common method is to react 7-hydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one with nitric acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted benzopyrans
Scientific Research Applications
7-Nitro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiproliferative and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The compound has been shown to induce apoptosis in cancer cells by inhibiting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one: A precursor in the synthesis of the nitro compound.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Known for its antioxidant properties.
1,4-Benzodioxin, 2,3-dihydro-: Another benzopyran derivative with distinct chemical properties.
Uniqueness
7-Nitro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its nitro functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,2-dimethyl-7-nitro-3H-chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-11(2)6-9(13)8-4-3-7(12(14)15)5-10(8)16-11/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZOIGKYNVMAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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